molecular formula C18H18N6O2 B2694972 (1H-benzo[d]imidazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034370-55-1

(1H-benzo[d]imidazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2694972
CAS RN: 2034370-55-1
M. Wt: 350.382
InChI Key: PZADISSCSKBHCZ-UHFFFAOYSA-N
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Description

(1H-benzo[d]imidazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C18H18N6O2 and its molecular weight is 350.382. The purity is usually 95%.
BenchChem offers high-quality (1H-benzo[d]imidazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-benzo[d]imidazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential PET Agent for Parkinson's Disease Imaging

Research by Wang et al. (2017) synthesized HG-10-102-01, a compound with a structure closely related to the one mentioned. This compound and its precursor were developed as potential PET (Positron Emission Tomography) agents for imaging LRRK2 enzyme activity in Parkinson's disease. The synthesis involved multiple steps, achieving high radiochemical yield and purity, suggesting its utility in neuroimaging applications for Parkinson's disease research (Wang, Gao, Xu, & Zheng, 2017).

Synthesis of Heterocyclic Compounds

A study by Mabkhot, Kheder, and Al-Majid (2010) described the synthesis of various heterocyclic compounds incorporating thieno[2,3-b]thiophene moieties, showcasing the versatility and potential applications of similar compounds in the development of new materials or molecules with unique properties (Mabkhot, Kheder, & Al-Majid, 2010).

Luminescent Materials Development

Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating their potential in creating luminescent materials with large Stokes' shifts. These materials, characterized by their significant shifts and high quantum yields, could find applications in low-cost luminescent materials, indicating the relevance of similar compounds in material science (Volpi et al., 2017).

Synthesis and Structural Analysis of Complexes

Sokol et al. (2011) focused on the synthesis and crystal structure analysis of benzimidazole and dihydroisoquinoline compounds and their complexes with copper and cobalt chlorides. This research could be relevant for understanding the structural bases of complex formation and its implications in catalysis or material science (Sokol et al., 2011).

Antitumor and Antiproliferative Activity

Prasad et al. (2018) synthesized and characterized a novel heterocycle with morpholino and piperidinyl groups for antiproliferative activity, showcasing the potential therapeutic applications of such compounds in cancer research. The study included structural characterization and analysis of intermolecular interactions, suggesting the importance of these compounds in developing new antitumor drugs (Prasad et al., 2018).

properties

IUPAC Name

3H-benzimidazol-5-yl-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c25-17(12-1-2-14-15(7-12)21-11-20-14)24-9-13-8-19-18(22-16(13)10-24)23-3-5-26-6-4-23/h1-2,7-8,11H,3-6,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZADISSCSKBHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-benzo[d]imidazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

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